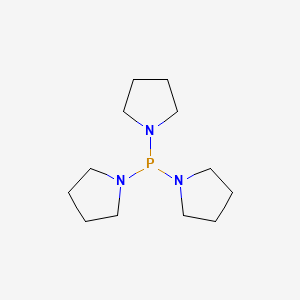
三(1-吡咯烷基)膦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-pyrrolidinyl)phosphine, also known as tripyrrolidinophosphine, is a phosphine compound with the molecular formula C12H24N3P. It is a monodentate P-donor ligand commonly used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its ability to act as a phosphitylation reagent, making it valuable in oligonucleotide synthesis .
科学研究应用
Tris(1-pyrrolidinyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is employed in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology.
Industry: Tris(1-pyrrolidinyl)phosphine is used in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
Tris(1-pyrrolidinyl)phosphine, also known as Tri(pyrrolidin-1-yl)phosphine, is a monodentate P-donor ligand . It primarily targets the phosphorous atom in the molecule, which plays a crucial role in its interaction with other compounds.
Mode of Action
The compound acts as a phosphitylation reagent for oligonucleotide synthesis . It interacts with its targets by donating a phosphorous atom, which results in the formation of a phosphonium salt. This interaction facilitates various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Biochemical Pathways
The biochemical pathways affected by Tris(1-pyrrolidinyl)phosphine are primarily related to oligonucleotide synthesis . The downstream effects of these pathways include the formation of phosphonium salts, which are crucial intermediates in various coupling reactions.
Pharmacokinetics
Its physical properties such as boiling point (104 °c/01 mmHg) and density (1041 at 25 °C, 1049 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tris(1-pyrrolidinyl)phosphine’s action are primarily related to its role as a phosphitylation reagent. It facilitates the formation of phosphonium salts, which are crucial intermediates in various coupling reactions .
Action Environment
The action, efficacy, and stability of Tris(1-pyrrolidinyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a combustible liquids storage class . Additionally, exposure to mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions: Tris(1-pyrrolidinyl)phosphine can be synthesized through the reaction of phosphorus trichloride with pyrrolidine in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_4\text{H}_9\text{NH} \rightarrow \text{P}(\text{NC}_4\text{H}_9)_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphine. The product is then purified through distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the production of tris(1-pyrrolidinyl)phosphine involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: Tris(1-pyrrolidinyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the pyrrolidine groups are replaced by other nucleophiles.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Coupling Reactions: Palladium or nickel catalysts are typically used in the presence of a base and an appropriate solvent.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coupling Reactions: Coupled organic products such as biaryls and heterobiaryls.
相似化合物的比较
- Tris(dimethylamino)phosphine
- Tris(diethylamino)phosphine
- Tris(trimethylsilyl)phosphine
- Tris(pentafluorophenyl)phosphine
- Tris(hydroxymethyl)phosphine
Comparison: Tris(1-pyrrolidinyl)phosphine is unique due to its pyrrolidine groups, which provide steric and electronic properties distinct from other tris-substituted phosphines. This uniqueness allows it to participate in specific reactions and applications where other phosphines may not be as effective. For example, its use in oligonucleotide synthesis is particularly notable .
属性
IUPAC Name |
tripyrrolidin-1-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLCAQHOZXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-12-6 |
Source


|
| Record name | Tris(1-pyrrolidinyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)


![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)





